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Compound of Interest

Compound Name:
4-Methyl-6-(methylthio)pyrimidin-

2-ol

Cat. No.: B189747 Get Quote

For researchers, scientists, and drug development professionals, the pyrimidine nucleus

represents a privileged scaffold in the quest for novel therapeutics. Among its numerous

derivatives, pyrimidin-2-ol analogs have emerged as a versatile class of compounds exhibiting

a wide spectrum of biological activities. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of pyrimidin-2-ol analogs, focusing on their anticancer and

antimicrobial properties. We present a synthesis of quantitative data from recent studies,

detailed experimental protocols for key biological assays, and visualizations of relevant

signaling pathways and experimental workflows to facilitate a deeper understanding of this

promising chemical space.

The core structure of pyrimidin-2-ol, with its characteristic tautomerism between the lactam and

lactim forms, offers multiple points for chemical modification. These modifications, strategically

placed at various positions on the pyrimidine ring and its substituents, profoundly influence the

molecule's interaction with biological targets, ultimately dictating its therapeutic potential.

Comparative Analysis of Biological Activity
The biological evaluation of pyrimidin-2-ol analogs has primarily focused on their efficacy as

anticancer and antimicrobial agents. The following sections summarize the quantitative data

from various studies, highlighting the impact of structural modifications on their activity.
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The anticancer potential of pyrimidine derivatives, including pyrimidin-2-ol analogs, is often

attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such

as protein kinases.[1][2] The in vitro cytotoxic activity of these compounds is typically evaluated

against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50)

serving as a key metric for potency.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound R1 R2
Cancer Cell
Line

IC50 (µM) Reference

1 4-OCH3-Ph H HCT-116 1.98 ± 0.69 [3]

MCF-7 2.18 ± 0.93 [3]

2 4-Cl-Ph H A549 >100 [1]

3 4-Br-Ph H MCF-7 89.37 ± 1.17 [4]

HCT-116 89.24 ± 1.36 [4]

4

Fused 1,4-

benzodioxan

e

- A549 0.80 ± 0.09 [5]

HepG2 0.11 ± 0.02 [5]

U937 0.07 ± 0.01 [5]

Structure-Activity Relationship Insights:

Substitution at the 4- and 6-positions: The nature of the substituents at the C4 and C6

positions of the pyrimidine ring plays a crucial role in determining anticancer activity.

Aromatic substitutions are common, and the presence of electron-donating or electron-

withdrawing groups on these phenyl rings can significantly modulate potency. For instance,

the introduction of a fused 1,4-benzodioxane moiety (Compound 4) led to a remarkable

increase in activity across multiple cell lines.[5]

Impact of Halogens: Halogen substitution on the phenyl rings is a frequent strategy. While a

bromo-substituted analog (Compound 3) showed moderate activity, a chloro-substituted
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counterpart (Compound 2) was largely inactive, suggesting that the type and position of the

halogen are critical.[1][4]

Kinase Inhibition: Many pyrimidine derivatives exert their anticancer effects by targeting

protein kinases.[1][6] The pyrimidine scaffold can act as a hinge-binding motif in the ATP-

binding pocket of kinases, and modifications to the substituents can enhance binding affinity

and selectivity.

Antimicrobial Activity
Pyrimidin-2-ol analogs have also demonstrated promising activity against a range of bacterial

and fungal pathogens.[7][8] The minimum inhibitory concentration (MIC) is the standard metric

used to quantify the in vitro antimicrobial efficacy of these compounds.

Table 2: In Vitro Antimicrobial Activity of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-

ol/thiol/amine Derivatives

Compound X R
Test
Organism

MIC (µM/ml) Reference

5 O 4-Cl S. aureus >50 [7]

6 S 4-Cl E. coli 0.91 [7]

7 NH 4-Cl B. subtilis 0.96 [7]

8 O 5-Br, 2-OH P. aeruginosa 0.77 [7]

9 NH 5-Br, 2-OH S. enterica 1.55 [7]

10 O 4-Br A. niger 1.68 [7]

11 NH 4-Cl C. albicans 1.73 [7]

Structure-Activity Relationship Insights:

Influence of the C2-substituent: The nature of the substituent at the C2 position (hydroxyl,

thiol, or amino group) significantly impacts the antimicrobial spectrum and potency. Thiol

(X=S) and amino (X=NH) analogs often exhibit better activity compared to their hydroxyl

(X=O) counterparts.[7]
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Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as

halogens (Cl, Br) and nitro groups, on the phenyl rings at C4 and C6 generally enhances

antimicrobial activity.[7] For example, the presence of a chloro group in compounds 6 and 7,

and a bromo group in compounds 8, 9, and 10 contributed to their notable activity.[7]

Substitution Pattern on the Phenyl Ring: The substitution pattern on the phenyl ring at the C4

position is a key determinant of activity. The presence of a hydroxyl group at the ortho

position and a bromine atom at the meta position (compounds 8 and 9) resulted in potent

activity against Gram-negative bacteria.[7]

Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the

key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and cytotoxicity.[9][10][11]

Protocol:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: Cells are treated with various concentrations of the pyrimidin-2-ol

analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere

with 5% CO2.

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plates are incubated for an additional 2-4 hours. During this

time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.
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Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a

solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm is often used to reduce background

noise.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of viability against the

logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility: Broth Tube Dilution
Method
The broth tube dilution method is a standard technique used to determine the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

[13][14]

Protocol:

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the pyrimidin-2-ol analog is

prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud

Dextrose Broth for fungi) in a series of sterile test tubes.[7][12]

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a

specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x

10^8 CFU/mL).[15] This suspension is then further diluted to achieve the final desired

inoculum concentration in the test tubes.

Inoculation: Each tube containing the antimicrobial dilution, as well as a growth control tube

(containing only medium) and a sterility control tube (containing only medium and no

inoculum), is inoculated with the standardized microbial suspension.

Incubation: The tubes are incubated under appropriate conditions (e.g., 35-37°C for 18-24

hours for most bacteria).
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MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial

agent that completely inhibits the visible growth of the microorganism. Turbidity in the tube

indicates microbial growth.[12]

Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a

comprehensive understanding of the structure-activity relationships of pyrimidin-2-ol analogs.

BMP2/SMAD1 Signaling Pathway
Certain pyrimidine derivatives have been shown to promote osteogenesis by activating the

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is critical for

bone formation and repair.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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